Home > Products > Screening Compounds P58160 > 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine - 303996-00-1

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-2850107
CAS Number: 303996-00-1
Molecular Formula: C12H9BrN4S
Molecular Weight: 321.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in Scientific Research: These compounds are being investigated for their potential use as anticancer and antiasthma agents. [, , , ]
Synthesis Analysis
  • [1,2,4]Triazolo[1,5-c]pyrimidines: These compounds were synthesized by reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate, followed by chlorination, hydrazine treatment, and cyclization using cyanogen bromide. []
  • Pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives: These compounds were synthesized starting from diethyl 1-hydrazinobenzylphosphonate, which was cyclized with 2-[bis(methylthio)methylene]malononitrile. Further reactions with triethyl orthoformate and various acyl hydrazines led to the target compounds. []
Molecular Structure Analysis
  • The crystal structure of a specific pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivative, 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, was determined by single crystal X-ray analysis. [, ]
Mechanism of Action
  • Anticancer Activity: A pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivative exhibited antiproliferative activity by inhibiting the activation of EGFR, Akt, and Erk1/2 in cancer cell lines. Docking studies suggested its binding at the ATP binding site of EGFR. [, ]
  • Antiasthma Activity: [, , ]Triazolo[1,5-c]pyrimidines were found to be active as mediator release inhibitors in a human basophil histamine release assay. []
Applications
  • Anticancer Agents: Pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivatives show promise as potential anticancer agents, particularly against cervical and breast cancer cell lines. [, ]
  • Antiasthma Agents: [, , ]Triazolo[1,5-c]pyrimidines have potential as antiasthma agents due to their ability to inhibit mediator release. []

2-(4-bromophenyl)triazole

    Compound Description: This compound demonstrated excellent potency against MCF-7 cancer cell lines (IC50 = 19.4 ± 0.22 μM) in comparison to doxorubicin (IC50 = 40.0 ± 3.9 μM). It was further analyzed in silico for its ADME properties and docking simulations against EGFR and PI3K, indicating its potential as a lead compound for anticancer drug development. []

    Relevance: While the exact structure of "2-(4-bromophenyl)triazole" isn't provided in the abstract, the name suggests it shares the core 4-bromophenyl-triazole structure with 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine. This shared motif might be responsible for the observed anticancer activity, warranting further investigation into the structure-activity relationship. The presence of the pyrimidine ring and the 2-methylsulfanyl substituent in the target compound could be explored as potential modifications to enhance potency or target specificity. []

2-(anthracen-9-yl)triazole

    Compound Description: This compound exhibited excellent potency against MCF-7 cancer cell lines (IC50 = 14.5 ± 0.30 μM), outperforming doxorubicin (IC50 = 40.0 ± 3.9 μM). Similar to 2-(4-bromophenyl)triazole, it was further studied through in silico ADME and docking simulations against EGFR and PI3K. These findings highlight its potential as a lead compound for developing new anticancer agents. []

    Relevance: Although the full structure of "2-(anthracen-9-yl)triazole" is not detailed in the abstract, its name implies the presence of a triazole ring system, similar to 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine. The significant difference lies in replacing the 4-bromophenyl group with an anthracen-9-yl group. This substitution seems to enhance anticancer activity against the MCF-7 cell line. [] Investigating the impact of replacing the 4-bromophenyl group in the target compound with various aromatic systems, including anthracen-9-yl, could be a promising avenue for optimizing its anticancer properties.

    Compound Description: This class of compounds demonstrated activity as mediator release inhibitors in human basophil histamine release assays. Several derivatives, including 5-[3-(trifluoromethyl)phenyl]-2-amino (8-10), 5-(3-bromophenyl)-2-amino (8-13), 5-[3-(difluoromethoxy)-phenyl]-2-amino (8-11), and 5-(4-pyridinyl)-2-amino (6-7), showed promising activity and were selected for further pharmacological and toxicological studies. []

    Relevance: Compounds belonging to this class share the core [, , ]triazolo[1,5-c]pyrimidine scaffold with 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine. The key difference lies in the presence of a 2-amino group and variations at the 5-position with different aryl or pyridinyl substituents. Comparing the structure-activity relationships within this class to the target compound could provide valuable insights for enhancing its activity profile. Notably, exploring the impact of introducing a 2-amino group to 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine and investigating the effects of different substituents at the 7-position (analogous to the 5-position in this class) could be particularly informative. []

Diethyl[(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)-benzyl]phosphonate (3) and its Derivatives

    Compound Description: This compound serves as a key intermediate in synthesizing a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives. These derivatives, featuring a phosphonylbenzyl chain at the 7-position, were designed as potential antagonists for the A2A adenosine receptor and pesticide lead compounds. []

    Relevance: While not directly containing the [, , ]triazolo[1,5-a]pyrimidine core, this series of compounds provides insights into incorporating the methylsulfanyl moiety, present in 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine, into related heterocyclic systems. This suggests that the methylsulfanyl group might be a versatile substituent for modulating biological activity in various heterocyclic scaffolds. Exploring the specific role of the methylsulfanyl group in the target compound's activity and considering its incorporation into other heterocyclic frameworks could lead to discovering new bioactive compounds. []

7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 3)

    Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivative that, along with two other related compounds, was designed, synthesized, and evaluated for anticancer activity. Although not the most potent in the series, its crystal structure was determined via single-crystal X-ray analysis, offering valuable structural information. [, ]

    Compound Description: These compounds are identified as inverse agonists of the adenosine A1 receptor. They exhibit a higher affinity for the uncoupled, inactive state of the receptor compared to the G-protein-coupled state. Their inverse agonism is highlighted to explain the paradoxical increase in the binding of the PET tracer 11C-MPDX in the presence of adenosine A1 receptor agonists. []

    Relevance: While structurally distinct from 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine, these compounds, particularly CGS-15943 which contains a [, , ]triazolo core, underscore the potential of targeting the adenosine A1 receptor for therapeutic purposes. Investigating if 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine or its analogs exhibit any interaction with the adenosine A1 receptor could be a valuable research direction. Understanding its potential interaction with this receptor could open avenues for exploring its application in related therapeutic areas. []

11C-MPDX (8-dicyclopropylmethyl-1-11C-methyl-3-propylxanthine)

    Compound Description: This compound is a PET tracer used to measure adenosine A1 receptor occupancy. Its binding characteristics, particularly the paradoxical increase in binding in the presence of agonists, highlight the complex pharmacology of the adenosine A1 receptor and the importance of considering inverse agonism. []

    Relevance: Though structurally dissimilar to 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine, 11C-MPDX serves as a tool for investigating adenosine A1 receptor pharmacology. Given the potential relevance of the adenosine A1 receptor highlighted through the discussion of inverse agonists, utilizing 11C-MPDX or similar probes could be beneficial in exploring whether 7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine or its derivatives exhibit any affinity for this receptor. []

Properties

CAS Number

303996-00-1

Product Name

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-(4-bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C12H9BrN4S

Molecular Weight

321.2

InChI

InChI=1S/C12H9BrN4S/c1-18-12-15-11-14-7-6-10(17(11)16-12)8-2-4-9(13)5-3-8/h2-7H,1H3

InChI Key

RKKZUHZZSMNFGU-UHFFFAOYSA-N

SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.